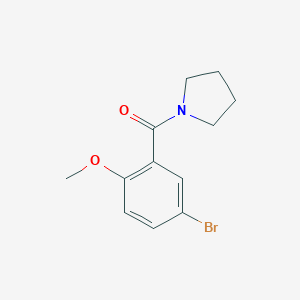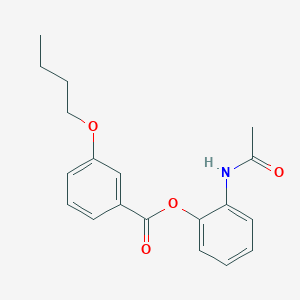![molecular formula C21H24N2O4 B250481 4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC.
作用机制
4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide works by inhibiting the activity of HDAC, which leads to the accumulation of acetylated histones and other proteins. This accumulation results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation. In Alzheimer's disease, this compound inhibits the aggregation of beta-amyloid peptides by binding to them and preventing their aggregation. In inflammatory disorders, this compound inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, it has been shown to induce cell cycle arrest, apoptosis, and differentiation in tumor cells. In Alzheimer's disease, it has been shown to reduce the aggregation of beta-amyloid peptides and improve cognitive function in animal models. In inflammatory disorders, it has been shown to reduce inflammation and improve disease symptoms.
实验室实验的优点和局限性
4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for 4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide research. In cancer, it could be studied in combination with other anticancer drugs to improve its efficacy. In Alzheimer's disease, it could be studied in clinical trials to determine its potential as a neuroprotective agent. In inflammatory disorders, it could be studied in combination with other anti-inflammatory drugs to improve its efficacy. Overall, this compound has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential.
合成方法
The synthesis of 4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-isopropoxybenzoyl chloride with 4-morpholinylamine to form 4-isopropoxy-N-(4-morpholinyl)benzamide. This intermediate is then reacted with 3-(4-carboxyphenyl)acrylic acid to form the final product, this compound. The purity of the compound is ensured by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, it has been shown to inhibit the growth of tumor cells by targeting the histone deacetylase (HDAC) enzyme. In Alzheimer's disease, it has been studied for its potential neuroprotective effects by inhibiting the aggregation of beta-amyloid peptides. In inflammatory disorders, it has been shown to reduce inflammation by inhibiting the activity of nuclear factor-kappa B (NF-κB).
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-[3-(morpholine-4-carbonyl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15(2)27-19-8-6-16(7-9-19)20(24)22-18-5-3-4-17(14-18)21(25)23-10-12-26-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) |
InChI 键 |
QOKJJMCUKJDGHS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
